3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone
Description
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone is a triazole-containing organic compound characterized by a propiophenone backbone with methoxy groups at the 3- and 4'-positions and a 1,2,4-triazole substituent at the 2-position. The 1,2,4-triazole moiety is a hallmark of bioactive molecules, often associated with antifungal, herbicidal, and pharmaceutical activities .
Properties
CAS No. |
108664-53-5 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-methoxy-1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-18-7-12(16-9-14-8-15-16)13(17)10-3-5-11(19-2)6-4-10/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
CGKBFQNXHHEDCL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)C1=CC=C(C=C1)OC)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-methoxyphenol and 4’-methoxypropiophenone.
Mitsunobu Reaction: The first step employs the Mitsunobu reaction between 4-bromo-2-methoxyphenol and diisopropylazodicarboxylate (DIAD) to form an intermediate compound.
Azide-Alkyne Cycloaddition:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: The triazole ring is reduced to dihydrotriazoles.
Substitution: The aromatic ring is substituted with nitro or halogen groups
Scientific Research Applications
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. .
Biological Research: It is used as a probe to study enzyme interactions and binding mechanisms due to its triazole moiety.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4’-methoxypropiophenone involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to the active sites of enzymes, inhibiting their activity.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:
Key Structural Differences and Implications
- Backbone Variability: The target compound’s propiophenone backbone contrasts with quinazolinone (quinconazole) or alanine (β-triazolyl-alanine) cores.
- Substituent Effects: Methoxy Groups: The 3- and 4'-methoxy groups in the target compound may enhance electron-donating effects, stabilizing interactions with cytochrome P450 enzymes (common targets for triazole antifungals) . Sulfonyl and Thioether Groups: The sulfonyl group in the ethanone-thioether analog () introduces strong electron-withdrawing effects, which could alter redox stability and target specificity .
Biological Activity
3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone is a compound featuring a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole Ring : Contributes to its biological activity.
- Methoxy Groups : Enhance solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| Triazole C | C. albicans | 8 µg/mL |
Anti-inflammatory Effects
Compounds with triazole moieties have been identified as potential inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, one study demonstrated that a triazole derivative exhibited a COX-2 IC50 value of 20.5 µM, outperforming traditional anti-inflammatory drugs like indomethacin in selectivity and efficacy.
Case Study: COX Inhibition
A synthesized triazole derivative was tested in vivo for its anti-inflammatory effects using a carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of triazole derivatives have gained attention due to their ability to inhibit cellular proliferation in various cancer cell lines. A study involving the NCI-60 cell panel found that certain triazoles displayed over 60% inhibition of cell growth in multiple cancer types.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Tested | % Cell Growth Inhibition |
|---|---|---|
| MCF7 | Triazole D | 75% |
| DU-145 | Triazole E | 85% |
| A549 | Triazole F | 70% |
The biological activity of 3-Methoxy-2-(1H-1,2,4-triazol-1-yl)-4'-methoxypropiophenone can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation.
- Antioxidant Properties : Some triazoles demonstrate the ability to scavenge free radicals, reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
